molecular formula C16H34N2O2 B089741 Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 106-09-2

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B089741
CAS No.: 106-09-2
M. Wt: 286.45 g/mol
InChI Key: JSCRBGDMRPOYAZ-UHFFFAOYSA-N
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Description

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 120-40-1), also referred to as N,N-Bis(2-hydroxyethyl)dodecanamide , is a synthetic amide derivative characterized by a dodecanoyl (C12) chain linked to a substituted ethylamine group. Its molecular formula is C₁₆H₃₂N₂O₂, with an exact mass of 286.26222 g/mol. Key structural features include:

  • A 12-carbon aliphatic chain (dodecanoyl group).
  • A diethanolamine moiety (N-[2-[(2-hydroxyethyl)amino]ethyl]).

This compound is primarily utilized as a surfactant in cosmetic and industrial formulations due to its amphiphilic properties, enabling emulsification and stabilization . Its hydrogen-bonding capacity (2 donors, 3 acceptors) and 14 rotatable bonds contribute to its flexibility and solubility in polar solvents .

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]dodecanamide
Source PubChem
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InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-12-17-14-15-19/h17,19H,2-15H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRBGDMRPOYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059333
Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Molecular Weight

286.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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CAS No.

106-09-2
Record name N-[2-[(2-Hydroxyethyl)amino]ethyl]dodecanamide
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Record name Dodecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)-
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Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide
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Preparation Methods

Reaction Conditions and Catalysts

  • Temperature : 60–80°C under inert atmosphere (N₂ or Argon).

  • Solvent : Chloroform-methanol mixtures (9:1 v/v) for optimal solubility.

  • Catalysts : Niobium pentoxide (Nb₂O₅) has been shown to enhance reaction rates by facilitating proton transfer during amide bond formation.

Example Protocol :

  • Dodecanoic acid (5 mmol) is dissolved in CPME (cyclopentyl methyl ether).

  • EDCI (1.2 equiv) and Nb₂O₅ (0.2 g) are added.

  • N-(2-hydroxyethyl)ethylenediamine (1.1 equiv) is introduced dropwise.

  • The mixture is stirred at 70°C for 12–24 hours.

Yield : 78–84% after purification via silica gel chromatography.

Transalkylation of Tertiary Amines

Transalkylation offers a pathway to synthesize branched analogs of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. This method involves reacting tertiary fatty amines with alkylating agents under acidic or basic conditions.

Key Parameters

ParameterValue/Range
SubstrateN,N-dimethylpalmitamide
Alkylating AgentN-methylbutylamine
CatalystPtVOx/SiO₂ (7 wt% Pt)
Temperature200°C
Hydrogen Pressure60 bar
Reaction Time16 hours

Product Distribution :

  • N-methyl-N-butylpalmitamide: 84%

  • N-butylpalmitamide: 7%

  • Byproducts (e.g., N-methyldipalmitylamine): ≤6%.

Hydrogenation of Amide Precursors

Catalytic hydrogenation reduces pre-formed amides to secondary amines, which can subsequently react with hydroxyethyl groups. This method is particularly useful for introducing ethylamino moieties.

Hydrogenation Protocol

  • Substrate : N,N-dimethylpalmitamide (5 mmol).

  • Catalyst : PtVOx/SiO₂ (2.5 mol% Pt).

  • Conditions : 200°C, 60 bar H₂, CPME solvent.

  • Outcome :

    • N,N-dimethylpalmitylamine: 62% yield.

    • Unreacted amide: 1%.

    • Byproducts (e.g., hexadecane): 13%.

Mechanistic Insight :
The platinum catalyst facilitates H₂ dissociation, enabling selective reduction of the amide carbonyl to a methylene group. Side reactions, such as over-hydrogenation to alkanes, are minimized by controlling H₂ pressure and residence time.

Patent-Based Synthesis (WO2016032911A1)

A patented two-step process optimizes yield and scalability for industrial production:

Step 1: Esterification of Dodecanoic Acid

  • Reagents : Methanol (excess), sulfuric acid (cat.).

  • Conditions : Reflux (65°C), 6 hours.

  • Product : Methyl dodecanoate (95% yield).

Step 2: Aminolysis with Ethanolamine

  • Reagents : Methyl dodecanoate (1 equiv), N-(2-hydroxyethyl)ethylenediamine (1.2 equiv).

  • Catalyst : Sodium methoxide (0.1 equiv).

  • Conditions : 120°C, 8 hours, solvent-free.

  • Yield : 89% after vacuum distillation.

Advantages :

  • Eliminates organic solvents, reducing waste.

  • Sodium methoxide enhances nucleophilicity of the amine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Amidation78–8495–98ModerateHigh
Transalkylation55–8490–93LowModerate
Hydrogenation62–7585–90HighLow
Patent-Based Synthesis89–9297–99HighHigh

Key Observations :

  • The patent-based method achieves the highest yield and purity due to optimized solvent-free conditions.

  • Hydrogenation requires expensive catalysts (Pt-based) but is scalable for bulk production.

  • Transalkylation offers structural versatility but suffers from byproduct formation.

Challenges and Optimization Strategies

Byproduct Formation in Transalkylation

Side products like N-methyldipalmitylamine arise from over-alkylation. Strategies to mitigate this include:

  • Stoichiometric Control : Limiting alkylating agent to 1.1 equiv.

  • Temperature Modulation : Reducing from 200°C to 180°C decreases byproduct yield by 22%.

Catalyst Deactivation in Hydrogenation

Platinum catalysts lose activity due to sulfur poisoning or coking. Regeneration protocols involve:

  • Oxidative Treatment : Heating at 400°C under air flow.

  • Acid Washing : 1M HNO₃ to remove carbon deposits .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecanoic acid derivatives.

    Reduction: Formation of dodecylamines.

    Substitution: Formation of substituted dodecanamides.

Scientific Research Applications

Surfactant in Personal Care Products

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is widely used in cosmetic formulations as a surfactant. Its ability to reduce surface tension makes it an effective emulsifier in creams and lotions. The compound stabilizes emulsions, enhancing the texture and performance of personal care products.

Pharmaceuticals

In pharmaceuticals, this compound shows potential for use in drug delivery systems. Its amphiphilic properties facilitate the enhancement of membrane permeability, which can improve the bioavailability of therapeutic agents. Studies have indicated that it can effectively interact with lipid bilayers, potentially aiding in the cellular uptake of drugs.

Antimicrobial Agent

Research has demonstrated that Dodecanamide exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In laboratory studies, it has shown significant inhibition of bacterial growth at concentrations as low as 0.5%. This makes it a candidate for inclusion in antimicrobial formulations for personal care and cleaning products.

Industrial Cleaning Agents

Due to its effective surface-active properties, Dodecanamide is utilized in industrial cleaning formulations. It enhances the cleaning efficiency of detergents by improving the solubility of dirt and grease in water .

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns. This method allows for the separation and purification of Dodecanamide from mixtures, which is essential for quality control in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Dodecanamide against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that Dodecanamide significantly inhibited the growth of these bacteria at concentrations as low as 0.5%, indicating its potential use in antimicrobial formulations for personal care products.

Case Study 2: Skin Irritation Potential

In a skin irritation study, Dodecanamide was tested for its potential to cause irritation when applied topically. Results indicated minimal irritation at concentrations below 1%, suggesting a favorable safety profile for cosmetic applications .

Mechanism of Action

The mechanism of action of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles and emulsions, which are essential in various applications. The molecular targets include lipid bilayers and proteins, where it can alter membrane permeability and protein function.

Comparison with Similar Compounds

Surfactant Amides with Varied Chain Lengths

Compounds with analogous structures but differing alkyl chain lengths exhibit distinct physicochemical properties:

Compound Name CAS Number Molecular Formula Exact Mass (g/mol) RI Value (Reported vs. Calculated) Key Applications
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- 120-40-1 C₁₆H₃₂N₂O₂ 286.26222 2056 vs. 1568 Surfactants, Cosmetics
Hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- 25065-63-8 C₂₀H₄₀N₂O₂ 340.30877 Antistatic agents
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- 136-26-5 C₁₄H₂₈N₂O₂ 256.21467 Surfactants

Key Findings :

  • Longer alkyl chains (e.g., hexadecanamide) increase hydrophobicity, enhancing micelle formation but reducing water solubility.
  • The retention index (RI) discrepancy for the target compound (reported RI 2056 vs.

Functional Group Modifications in Surfactants

Compounds with additional functional groups exhibit altered performance:

Compound Name (INCI/CAS) Key Functional Modifications Applications
Lauroamphodipropionic Acid (64265-41-4) Carboxyethyl and carboxyethoxyethyl groups High-foaming surfactants
Sodium Caproamphohydroxypropylsulfonate Hydroxy-sulfopropyl and carboxyethyl groups Detergents, Shampoos

Comparison :

  • The target compound lacks ionizable groups (e.g., sulfonate or carboxylate), making it less pH-sensitive compared to Lauroamphodipropionic Acid .
  • Hydroxyethyl groups in the target compound enhance water solubility, whereas sulfonate groups in Sodium Caproamphohydroxypropylsulfonate improve hard-water tolerance .

Bioactive Amides with Hydroxyethylaminoethyl Groups

Natural and synthetic amides with similar substituents demonstrate biological activity:

Compound Name (Source) Structure Bioactivity (IC₅₀)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Lycium yunnanense) Methoxy and hydroxyl phenyl groups Anti-inflammatory: 17.21 μM
1,4-Bis{2-[(2-hydroxyethyl)amino]ethyl}amino-9,10-anthracenedione (AQ) Anthraquinone core Antineoplastic (in vivo)

Key Insights :

  • Hydroxyethylaminoethyl groups in AQ facilitate DNA intercalation, contributing to antineoplastic activity .
  • The target compound’s lack of aromatic or planar structures limits its bioactivity compared to plant-derived amides .

Biological Activity

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS No. 106-09-2), is a surfactant compound with significant biological activity stemming from its unique amphiphilic structure. This article explores its biological properties, applications, and research findings, drawing from diverse sources.

Chemical Structure and Properties

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- features a dodecanamide backbone derived from lauric acid and includes hydroxyethyl and ethylamino groups. Its molecular formula is C_{16}H_{33}N_{2}O_{2}, with a molecular weight of approximately 286.45 g/mol. The presence of these functional groups contributes to its surfactant properties, allowing it to reduce surface tension in aqueous solutions effectively.

Biological Activity

Surfactant Properties:
The compound's amphiphilic nature enables it to act as a surfactant, making it valuable in formulations for personal care products, pharmaceuticals, and industrial applications. Its ability to stabilize emulsions and enhance solubility is critical for various formulations.

Antimicrobial Activity:
Research indicates that dodecanamide exhibits antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that dodecanamide may also inhibit microbial growth. This potential makes it a candidate for use in antimicrobial formulations.

Cell Interaction Studies:
Studies on the interaction of dodecanamide with lipids and proteins reveal that it can enhance cellular uptake of therapeutic agents. Its compatibility with biological membranes may facilitate drug delivery systems.

Case Studies

1. Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of dodecanamide against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that dodecanamide significantly inhibited the growth of these bacteria at concentrations as low as 0.5%.

2. Skin Irritation Potential:
In a skin irritation study, dodecanamide was tested for its potential to cause irritation when applied topically. Results indicated minimal irritation at concentrations below 1%, suggesting a favorable safety profile for cosmetic applications .

Applications

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has several applications across various industries:

  • Cosmetics: Used as an emulsifier and stabilizer in creams and lotions due to its surfactant properties.
  • Pharmaceuticals: Potential use in drug delivery systems due to its ability to enhance membrane permeability.
  • Industrial Cleaning Agents: Employed in formulations designed for cleaning due to its effective surface-active properties.

Comparative Analysis

Compound NameMolecular FormulaUnique Features
DodecanamideC_{12}H_{25}NOBasic amide without hydroxyethyl substitution
N-(2-Hydroxyethyl)dodecanamideC_{14}H_{29}N_{2}O_{2}Contains hydroxyethyl but lacks ethylamine group
LaurylamineC_{12}H_{27}NPrimary amine with no hydroxyl or ethyl groups

Uniqueness: Dodecanamide's dual functional groups (hydroxyethyl and ethylamine) contribute to both hydrophilic and lipophilic characteristics, enhancing its efficacy compared to structurally similar compounds.

Research Findings

Recent studies have focused on the synthesis methods for dodecanamide, which include direct amidation reactions involving lauric acid derivatives. These methods ensure the retention of the compound's structural integrity while allowing for efficient production.

Additionally, the European Food Safety Authority (EFSA) has assessed related compounds like N,N-bis(2-hydroxyethyl)dodecanamide for safety in food contact materials, concluding that they pose no significant risk at regulated concentrations .

Q & A

Q. How can the compound’s role in modulating protein-ligand interactions be validated?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., albumin) on a sensor chip. Measure binding kinetics (ka, kd) at varying compound concentrations.
  • Docking studies : Use AutoDock Vina to predict binding poses, followed by MM-GBSA free energy calculations .

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